molecular formula C16H23N3O3 B14780635 Benzyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate

Benzyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate

Cat. No.: B14780635
M. Wt: 305.37 g/mol
InChI Key: IUZHYJCOPAMWBY-UHFFFAOYSA-N
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Description

Benzyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with 2-aminopropanoic acid under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the benzyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as acetylcholinesterase by binding to the active site, thereby preventing the breakdown of acetylcholine. This action can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

  • Benzyl 4-(aminomethyl)piperidine-1-carboxylate
  • 4-Amino-1-benzylpiperidine
  • N-Benzylpiperidine derivatives

Comparison: Benzyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate is unique due to the presence of the 2-aminopropanoylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific therapeutic applications .

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

benzyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)18-14-7-9-19(10-8-14)16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,20)

InChI Key

IUZHYJCOPAMWBY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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